2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone
Description
2,2,2-Trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone is a halogenated organic compound featuring a trichloroethyl ketone moiety linked to a pyrrole ring, which is further conjugated to a substituted isoxazole bearing a 2,6-dichlorophenyl group. The trichloroethyl group and dichlorophenyl substituents are common in pesticidal agents, implying possible insecticidal or fungicidal activity .
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl5N2O3/c1-7-12(14(24-27-7)13-9(18)3-2-4-10(13)19)15(25)8-5-11(23-6-8)16(26)17(20,21)22/h2-6,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYQVSAKVUCJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)C3=CNC(=C3)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl5N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 2,6-dichlorobenzoyl chloride.
Formation of the Pyrrole Ring: The pyrrole ring is formed through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Final Assembly: The final step involves the coupling of the isoxazole and pyrrole intermediates with the trichloroacetyl group under appropriate conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the trichloromethyl group, converting it to a dichloromethyl or monochloromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, where nucleophiles such as amines or thiols replace one or more chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Dichloromethyl, monochloromethyl derivatives.
Substitution: Azido, thiol-substituted derivatives.
Scientific Research Applications
Research indicates that 2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone exhibits notable pharmacological effects. It has been studied for its potential applications in treating various diseases due to its ability to modulate biochemical pathways involved in disease mechanisms.
Anticancer Research
Studies have shown that this compound possesses anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its ability to target specific signaling pathways makes it a candidate for further development as a therapeutic agent against various cancers.
Neuropharmacology
The compound has been investigated for its neuroprotective effects. Research suggests that it may help mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Anti-inflammatory Applications
Due to its pharmacological profile, the compound is being explored for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making it a potential treatment option for inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trichloromethyl group and the isoxazole ring are key to its binding affinity and specificity.
Comparison with Similar Compounds
Isoxazole and Pyrazole Derivatives
- Fipronil (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile): Fipronil shares a dichlorophenyl group with the target compound but replaces the isoxazole-pyrrole system with a pyrazole ring. The trifluoromethyl sulfinyl group in fipronil enhances its insecticidal activity by targeting GABA receptors, while the trichloroethyl ketone in the target compound may influence stability and lipid solubility .
- Ethiprole (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile): Ethiprole differs from fipronil in its sulfinyl substituent (ethyl vs. trifluoromethyl) but retains the dichlorophenyl core. Comparatively, the target compound’s isoxazole-pyrrole framework could offer distinct binding interactions with biological targets .
Triazole-Based Compounds
- 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone: This triazole derivative, synthesized via sodium ethoxide-mediated reactions with α-halogenated ketones , shares a ketone functional group with the target compound. However, its triazole core and sulfonylphenyl substituents differ significantly, likely altering its reactivity and biological selectivity.
Halogenated Pesticidal Agents
- Propiconazole and Etaconazole :
These triazole fungicides feature dioxolane rings and chlorophenyl groups. Unlike the target compound’s trichloroethyl ketone, their halogenation patterns (e.g., dichlorophenyl in etaconazole) optimize antifungal activity by inhibiting ergosterol synthesis . - Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)-cyclopropanecarboxylic acid): Cyclanilide’s cyclopropane-carboxylic acid structure contrasts with the target compound’s heterocyclic system but shares dichlorophenyl motifs, highlighting the role of chlorine in enhancing pesticidal persistence .
Key Findings and Implications
- Halogenation Patterns : The trichloroethyl group in the target compound may confer greater environmental persistence compared to trifluoromethyl groups in fipronil but could raise toxicity concerns .
- Heterocyclic Influence : The isoxazole-pyrrole system offers a unique scaffold for targeting enzymes or receptors distinct from those affected by triazoles or pyrazoles.
- Synthetic Flexibility : Adapting TDAE or haloketone methodologies (Evidences 1–2) could optimize the target compound’s yield and purity for industrial applications.
Biological Activity
2,2,2-Trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone is a synthetic compound with notable biological activity. Its complex structure includes multiple chlorine atoms and an isoxazole moiety, which contribute to its pharmacological properties. This article explores its biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C17H9Cl5N2O3
- Molecular Weight : 466.53 g/mol
- CAS Number : 478064-45-8
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its insecticidal properties and potential therapeutic applications. Research indicates that it may influence various enzymatic pathways and exhibit toxicological effects on different biological systems.
- Enzyme modulation : The compound has been shown to enhance the activity of drug-metabolizing enzymes in liver tissues. In one study, a single intraperitoneal dose significantly increased cytochrome P450 levels and various enzyme activities related to drug metabolism, indicating a potential for altering pharmacokinetics in exposed organisms .
- Toxicity profiles : High doses (e.g., 500 mg/kg) resulted in significant mortality rates in test subjects, emphasizing the need for careful dosage management when considering its use in agricultural or therapeutic contexts .
- Insecticidal effects : The compound's structure suggests it may function similarly to other chlorinated insecticides, targeting the nervous systems of pests. Its efficacy against specific insect species has been documented, although the exact mechanisms remain under investigation.
Study 1: Hepatic Enzyme Activity
A study involving rats demonstrated that administration of this compound at high doses led to increased hepatic protein content and altered enzyme activity profiles. This suggests potential implications for drug metabolism in mammals exposed to this compound .
Study 2: Insecticidal Efficacy
In agricultural settings, this compound has been tested against various insect pests. Results indicated that it effectively reduced pest populations through neurotoxic mechanisms similar to those observed with traditional organochlorine insecticides .
Comparative Biological Activity Table
Q & A
Q. What are the recommended synthetic strategies for 2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) as a catalyst, similar to methods employed for structurally related pyrazole and isoxazole derivatives . Key intermediates should be characterized using IR spectroscopy (to confirm carbonyl and isoxazole functionalities) and NMR (¹H/¹³C) to verify substitution patterns. For example, in analogous syntheses, IR peaks at 1700–1750 cm⁻¹ confirm ketone groups, while ¹H NMR signals between δ 2.0–2.5 ppm indicate methyl groups attached to heterocycles .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : X-ray crystallography is essential for resolving ambiguities in molecular geometry, particularly for distinguishing between regioisomers of the isoxazole and pyrrole moieties . High-resolution mass spectrometry (HRMS) confirms the molecular formula, while ¹H-¹³C heteronuclear correlation NMR (HSQC/HMBC) elucidates connectivity between the trichloroethanone group and the heterocyclic core . For example, HMBC correlations between the pyrrole C-2 proton and the isoxazole carbonyl carbon validate the linkage .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, given steric hindrance from the trichloroethanone group?
- Methodological Answer : Steric challenges can be mitigated by employing stepwise synthesis:
- First, construct the isoxazole-pyrrole core via a [3+2] cycloaddition between a nitrile oxide and acetylene derivative .
- Introduce the trichloroethanone moiety in the final step using trichloroacetyl chloride under controlled, low-temperature conditions (-10°C) to minimize side reactions .
Reaction monitoring via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., switching from DCM to DMF) can improve intermediate solubility .
Q. How should researchers address contradictory bioactivity data in different assay systems?
- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line permeability, solvent interactions). To resolve discrepancies:
- Standardize assay conditions: Use consistent solvent controls (e.g., DMSO ≤0.1%) and validate cytotoxicity thresholds via MTT assays .
- Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing the 2,6-dichlorophenyl group with fluorinated variants) to isolate pharmacophores .
Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. whole-cell antimicrobial activity) .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the trichloroethanone group, which polarizes adjacent bonds and enhances susceptibility to nucleophilic attack at the pyrrole C-2 position . Molecular electrostatic potential (MEP) maps identify electrophilic hotspots, while Fukui indices quantify site-specific reactivity . For validation, compare computational results with experimental kinetic data from SNAr (nucleophilic aromatic substitution) reactions using piperidine or thiol nucleophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
